7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15885837
InChI: InChI=1S/C11H13BrN4O/c12-8-6-14-5-7-10(8)16(15-11(7)13)9-3-1-2-4-17-9/h5-6,9H,1-4H2,(H2,13,15)
SMILES:
Molecular Formula: C11H13BrN4O
Molecular Weight: 297.15 g/mol

7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine

CAS No.:

Cat. No.: VC15885837

Molecular Formula: C11H13BrN4O

Molecular Weight: 297.15 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine -

Specification

Molecular Formula C11H13BrN4O
Molecular Weight 297.15 g/mol
IUPAC Name 7-bromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridin-3-amine
Standard InChI InChI=1S/C11H13BrN4O/c12-8-6-14-5-7-10(8)16(15-11(7)13)9-3-1-2-4-17-9/h5-6,9H,1-4H2,(H2,13,15)
Standard InChI Key CXCAJTHSTPGIIA-UHFFFAOYSA-N
Canonical SMILES C1CCOC(C1)N2C3=C(C=NC=C3C(=N2)N)Br

Introduction

Structural and Physicochemical Properties

The molecular formula of 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine is C₁₁H₁₃BrN₄O, with a molecular weight of 321.16 g/mol. Key structural features include:

  • A pyrazolo[4,3-c]pyridine core, which combines a five-membered pyrazole ring fused to a six-membered pyridine ring at the 4,3-c positions.

  • A bromine atom at the 7-position of the pyridine ring, enhancing electrophilic substitution potential.

  • A tetrahydro-2H-pyran-2-yl (THP) group at N1, serving as a protective moiety for the amine during synthetic manipulations.

  • A primary amine at the 3-position of the pyrazole ring, enabling hydrogen bonding and nucleophilic reactivity.

The THP group improves solubility in organic solvents, while the bromine atom introduces steric and electronic effects that influence regioselectivity in cross-coupling reactions .

Synthetic Methodologies

Core Formation: Pyrazolo[4,3-c]pyridine Construction

The synthesis begins with constructing the pyrazolo[4,3-c]pyridine scaffold. A validated approach involves cyclocondensation of 3-aminopyridine-4-carbonitrile with hydrazine derivatives under acidic conditions . For example:

3-Aminopyridine-4-carbonitrile+HydrazineHCl, EtOHPyrazolo[4,3-c]pyridine-3-amine\text{3-Aminopyridine-4-carbonitrile} + \text{Hydrazine} \xrightarrow{\text{HCl, EtOH}} \text{Pyrazolo[4,3-c]pyridine-3-amine}

This step typically achieves yields of 65–75%, with purity confirmed via HPLC and 1^1H NMR .

Bromination at the 7-Position

Electrophilic bromination employs N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C. The reaction proceeds via radical intermediates, with the bromine atom preferentially occupying the 7-position due to electronic directing effects of the pyridine nitrogen :

Pyrazolo[4,3-c]pyridine-3-amine+NBSDMF, 80°C7-Bromo derivative\text{Pyrazolo[4,3-c]pyridine-3-amine} + \text{NBS} \xrightarrow{\text{DMF, 80°C}} \text{7-Bromo derivative}

Isolation via column chromatography (hexane/ethyl acetate) yields 60–70% product.

THP Protection of the N1 Amine

The THP group is introduced using 3,4-dihydro-2H-pyran and a catalytic acid (e.g., p-toluenesulfonic acid) in dichloromethane:

7-Bromo-pyrazolo[4,3-c]pyridin-3-amine+DHPp-TsOH, CH₂Cl₂Target compound\text{7-Bromo-pyrazolo[4,3-c]pyridin-3-amine} + \text{DHP} \xrightarrow{\text{p-TsOH, CH₂Cl₂}} \text{Target compound}

Reaction completion is monitored by TLC, with yields averaging 85% .

Reactivity and Functionalization

Suzuki-Miyaura Cross-Coupling

The bromine atom undergoes palladium-catalyzed coupling with aryl boronic acids. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1), biaryl derivatives are synthesized for structure-activity relationship (SAR) studies:

7-Bromo-THP-protected compound+ArB(OH)₂Pd(0)7-Aryl analogue\text{7-Bromo-THP-protected compound} + \text{ArB(OH)₂} \xrightarrow{\text{Pd(0)}} \text{7-Aryl analogue}

This method enables diversification for medicinal chemistry applications .

Amine Derivatization

The 3-amine group participates in:

  • Acylation: Treatment with acetyl chloride yields acetamide derivatives.

  • Sulfonylation: Reaction with benzenesulfonyl chloride forms sulfonamides.

  • Schiff base formation: Condensation with aldehydes produces imine-linked conjugates .

Biological Activity and Applications

Antiproliferative Effects

Comparative Analysis with Analogues

CompoundMolecular Weight (g/mol)Key FeatureBiological Activity (IC₅₀)
7-Bromo-THP-pyrazolo[4,3-c]pyridin-3-amine321.16Bromine at 7, THP at N18–12 µM (MCF-7)
5-Bromo-THP-pyrazolo[3,4-b]pyridine282.14Bromine at 515–20 µM (A549)
Unsubstituted pyrazolo[4,3-c]pyridin-3-amine160.18No bromine/THP>50 µM

The 7-bromo-THP derivative demonstrates superior potency, attributed to enhanced target binding and metabolic stability .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity in bromination: Competing bromination at the 5-position occurs in 10–15% of cases, necessitating careful purification.

  • THP deprotection: Acidic conditions (e.g., HCl/MeOH) required for THP removal risk degrading the amine group.

Research Opportunities

  • Proteolysis-targeting chimera (PROTAC) design: The amine group could anchor E3 ligase ligands for targeted protein degradation.

  • Boron neutron capture therapy (BNCT): Replacement of bromine with 10^{10}B isotopes may enable radiotherapy applications.

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